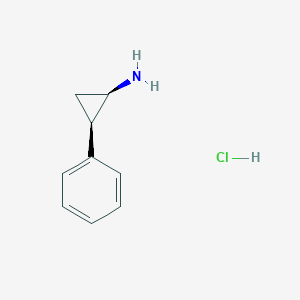
顺-反-反式丙咪嗪盐酸盐
描述
cis-Tranylcypromine Hydrochloride: is a chemical compound with the molecular formula C9H12ClN . It is a stereoisomer of tranylcypromine, a non-hydrazine monoamine oxidase inhibitor (MAOI) used primarily in the treatment of major depressive disorder . This compound is known for its ability to inhibit the enzyme monoamine oxidase, which plays a crucial role in the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .
科学研究应用
cis-Tranylcypromine Hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of cis-Tranylcypromine Hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
cis-Tranylcypromine Hydrochloride irreversibly and nonselectively inhibits Monoamine Oxidase (MAO) . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing . By inhibiting MAO, cis-Tranylcypromine Hydrochloride prevents the breakdown of these monoamines, leading to an increase in their concentrations .
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamines, such as serotonin, norepinephrine, epinephrine, and dopamine . These monoamines play crucial roles in various biochemical pathways related to mood regulation, alertness, and other neurological functions .
Pharmacokinetics
cis-Tranylcypromine Hydrochloride has a half-life of 2 hours . It also inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs metabolized by this enzyme.
Result of Action
The increase in monoamine concentrations resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder . This is because these monoamines are involved in mood regulation and other neurological functions .
Action Environment
The action of cis-Tranylcypromine Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain foods or medications can lead to a hypertensive crisis, a serious condition known as “cheese effect” due to the high tyramine content in certain cheeses . Therefore, individuals taking this medication are often advised to avoid foods high in tyramine .
生化分析
Biochemical Properties
cis-Tranylcypromine Hydrochloride acts by inhibiting the enzyme monoamine oxidase (MAO), which catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Cellular Effects
cis-Tranylcypromine Hydrochloride influences cell function by affecting the levels of neurotransmitters such as serotonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, it prevents the breakdown of these neurotransmitters, leading to increased levels in the brain .
Molecular Mechanism
The molecular mechanism of action of cis-Tranylcypromine Hydrochloride involves irreversible inhibition of MAO . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain . At higher doses, cis-Tranylcypromine Hydrochloride also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Temporal Effects in Laboratory Settings
The effects of cis-Tranylcypromine Hydrochloride over time in laboratory settings are characterized by its rapid onset of activity . It has a half-life of 2 hours .
Dosage Effects in Animal Models
The effects of cis-Tranylcypromine Hydrochloride vary with different dosages in animal models . At higher doses, it acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Metabolic Pathways
cis-Tranylcypromine Hydrochloride is involved in the metabolic pathways of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . It inhibits the enzyme MAO, which is responsible for the breakdown of these neurotransmitters .
Transport and Distribution
It is known to inhibit MAO, an enzyme found in many types of cells .
Subcellular Localization
It is known to inhibit MAO, an enzyme found in many types of cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tranylcypromine Hydrochloride involves the cyclization of the side chain of amphetamine. The process typically includes the following steps:
Formation of the cyclopropane ring: This is achieved by reacting phenylacetone with ammonia and a reducing agent to form the intermediate compound.
Hydrochloride formation: The intermediate is then treated with hydrochloric acid to yield cis-Tranylcypromine Hydrochloride.
Industrial Production Methods: Industrial production of cis-Tranylcypromine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反应分析
Types of Reactions: cis-Tranylcypromine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted cyclopropylamines.
相似化合物的比较
trans-Tranylcypromine Hydrochloride: Another stereoisomer of tranylcypromine with similar MAOI activity.
Phenelzine: A hydrazine MAOI used in the treatment of depression.
Isocarboxazid: Another hydrazine MAOI with similar therapeutic applications.
Uniqueness: cis-Tranylcypromine Hydrochloride is unique due to its specific stereochemistry, which may influence its binding affinity and inhibitory activity towards monoamine oxidase. This stereoisomeric form can result in different pharmacokinetic and pharmacodynamic properties compared to its trans counterpart .
属性
IUPAC Name |
2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976475 | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |
| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 61-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




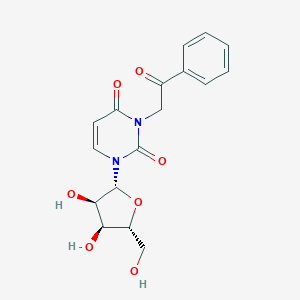


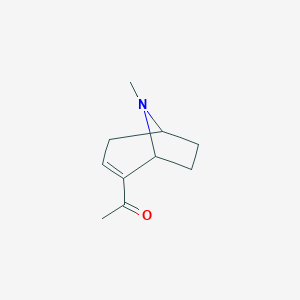
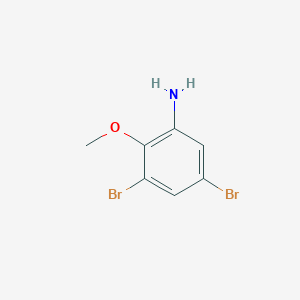


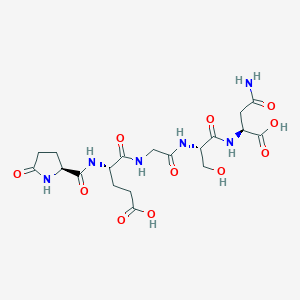
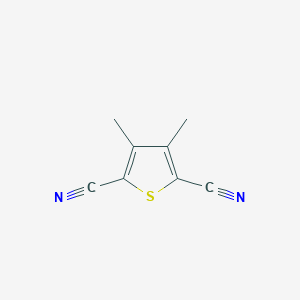
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)


